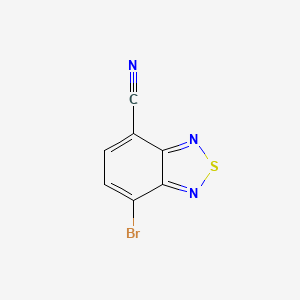

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Description

Properties

IUPAC Name |

4-bromo-2,1,3-benzothiadiazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrN3S/c8-5-2-1-4(3-9)6-7(5)11-12-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLZWSSVSNUQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331742-86-9 | |

| Record name | 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Key Building Block for Advanced Functional Materials

Abstract

This technical guide provides an in-depth analysis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (CAS No. 1331742-86-9), a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. The unique electronic properties of the 2,1,3-benzothiadiazole core, further modulated by the presence of both an electron-withdrawing nitrile group and a synthetically versatile bromine atom, make this compound a subject of significant interest. This document will detail its physicochemical properties, outline robust synthetic strategies, explore its applications in organic electronics, and provide essential safety and handling protocols. The content herein is intended for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights to leverage the potential of this versatile molecule.

Introduction: The Strategic Importance of Substituted Benzothiadiazoles

The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the design of functional organic materials due to its inherent electron-deficient nature, high photostability, and rigid, planar structure.[1] These characteristics are fundamental to creating materials with tailored electronic and photophysical properties. The strategic functionalization of the BT core allows for precise tuning of its frontier molecular orbitals (HOMO/LUMO levels), which is critical for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2][3]

This compound emerges as a particularly valuable derivative. The molecule's architecture is defined by two key functional groups that impart distinct and complementary functionalities:

-

The Cyano Group (-CN) at the 4-position: As a potent electron-withdrawing group, the nitrile functionality significantly lowers the LUMO energy level of the BT core. This enhances the electron-accepting capability of the molecule, a crucial feature for n-type semiconductors and acceptor materials in donor-acceptor (D-A) systems.[2]

-

The Bromo Group (-Br) at the 7-position: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation reactions.[2][4] This allows for the straightforward introduction of diverse aromatic or heterocyclic moieties, enabling the construction of extended π-conjugated systems and complex molecular architectures.

This dual functionality provides chemists and materials scientists with a powerful platform for molecular engineering, enabling the systematic modification of electronic properties, absorption spectra, and solid-state packing to optimize device performance.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

General Properties

The key identifying information and physical properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1331742-86-9 | [4][5][6][7][8] |

| Molecular Formula | C₇H₂BrN₃S | [6][7] |

| Molecular Weight | 240.08 g/mol | [6][7] |

| IUPAC Name | 4-Bromo-2,1,3-benzothiadiazole-7-carbonitrile | [6] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Purity | Typically >96.0% (GC) | [5][8] |

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two adjacent protons on the benzene ring.

-

¹³C NMR: Signals would be expected for the seven distinct carbon atoms, including the nitrile carbon (δ ~115-120 ppm) and the aromatic carbons, with those directly attached to the electron-withdrawing groups and heteroatoms shifted accordingly.

-

IR Spectroscopy: Key vibrational bands would include a sharp peak for the C≡N stretch (around 2220-2240 cm⁻¹) and characteristic peaks for the C=C and C=N stretching of the aromatic heterocyclic system.

Synthesis and Reaction Mechanisms

The synthesis of this compound is not explicitly detailed in the available literature. However, a logical and robust synthetic pathway can be devised based on established methodologies for the functionalization of the benzothiadiazole core. The most common precursor for asymmetrically substituted BT derivatives is 4,7-dibromo-2,1,3-benzothiadiazole.

Synthesis of the Key Precursor: 4,7-Dibromo-2,1,3-benzothiadiazole

The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is a well-documented, multi-step process that begins with commercially available starting materials.

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

Step 1: Synthesis of 2,1,3-Benzothiadiazole

-

In a well-ventilated fume hood, dissolve o-phenylenediamine in a suitable solvent such as dichloromethane.

-

Slowly add thionyl chloride (SOCl₂) to the solution at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by TLC.

-

Upon completion, quench the reaction and purify the product to yield 2,1,3-benzothiadiazole.

Step 2: Bromination to 4,7-Dibromo-2,1,3-benzothiadiazole

-

Place the synthesized 2,1,3-benzothiadiazole into a round-bottomed flask.

-

Add hydrobromic acid (HBr, 48%) to dissolve the starting material.[11]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (Br₂) in HBr dropwise.[11]

-

After the addition, allow the reaction to stir at room temperature for several hours, followed by refluxing for approximately 6 hours.[11]

-

Cool the reaction mixture. An orange solid precipitate should form.

-

Quench the excess bromine by adding a saturated solution of sodium bisulfite (NaHSO₃).[11]

-

Filter the solid product, wash thoroughly with deionized water, and dry. Recrystallization from a solvent like ethanol can be performed for further purification.[11]

Causality and Self-Validation: The use of HBr as a solvent and reagent facilitates the electrophilic aromatic substitution by activating the bromine. The reaction progress can be monitored by the disappearance of the starting material spot on a TLC plate. The final product's identity and purity should be confirmed by melting point analysis and NMR spectroscopy, which should show a single peak in the ¹H NMR spectrum due to the symmetrical nature of the molecule.[9]

Proposed Synthesis of this compound

With 4,7-dibromo-2,1,3-benzothiadiazole in hand, the final step involves a selective nucleophilic substitution or cyanation reaction to replace one of the bromine atoms with a nitrile group. A Rosenmund-von Braun reaction or a palladium-catalyzed cyanation would be the most logical approaches.

Proposed Protocol: Palladium-Catalyzed Cyanation

-

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4,7-dibromo-2,1,3-benzothiadiazole, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., dppf).

-

Add a dry, degassed solvent such as DMF or DMAc.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours to days, monitoring the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the mixture, dilute with a suitable solvent, and wash with an aqueous solution (e.g., ammonium chloride or EDTA solution) to remove metal salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to isolate this compound.

Causality and Self-Validation: The palladium catalyst facilitates the oxidative addition to one of the C-Br bonds, followed by transmetalation with the cyanide source and reductive elimination to form the C-CN bond. The reaction will likely yield a mixture of the desired monosubstituted product, the disubstituted product, and unreacted starting material. Careful monitoring and chromatographic purification are crucial. The final product must be validated via NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Applications in Research and Development

The unique electronic structure of this compound makes it a highly valuable building block, primarily in the field of organic electronics.

Organic Solar Cells (OSCs)

The compound is an ideal precursor for synthesizing non-fullerene acceptors (NFAs). The electron-deficient BT-nitrile core can be coupled with various electron-rich donor units via the bromine handle. This D-A-D or A-D-A molecular design strategy is fundamental for creating NFAs with:

-

Broad and Strong Absorption: By carefully selecting the donor unit, the absorption spectrum can be tuned to cover a wider range of the solar spectrum.

-

Optimized Energy Levels: The strong electron-accepting nature of the BT-nitrile unit helps to achieve a low LUMO level, which is essential for efficient charge separation at the donor-acceptor interface.

-

High Charge Carrier Mobility: The planar BT core promotes intermolecular π-π stacking, facilitating efficient charge transport in the solid state.

The related compound, 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, is already established as a key intermediate for high-performance NFAs, underscoring the potential of the nitrile analogue.[4]

Caption: Workflow for the application of 7-Bromo-BT-4-CN in organic solar cells.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the BT core is used to construct host materials, electron-transporting materials, and thermally activated delayed fluorescence (TADF) emitters. The 7-bromo-4-carbonitrile derivative can be used to synthesize materials where:

-

The strong electron-withdrawing character helps in designing materials with deep HOMO levels for better charge injection/blocking.

-

The rigid structure contributes to high thermal stability and good film-forming properties.

-

The versatile bromine handle allows for the attachment of other functional groups to fine-tune the emission color, quantum efficiency, and charge transport properties.[2][4]

Medicinal Chemistry

While specific applications of this particular molecule in drug discovery are not well-documented, the broader benzothiazole and benzothiadiazole families are recognized as "privileged structures" in medicinal chemistry.[12] They are present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functional groups on this compound could be exploited to develop novel therapeutic agents, with the BT-nitrile core acting as a bioisostere or a scaffold for interacting with biological targets.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

Hazard Identification:

-

GHS Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It is also known to cause skin irritation and serious eye irritation.[6][9]

-

Hazard Statements: H302, H312, H315, H319, H332.[9]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]

-

Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

-

First Aid:

-

If Swallowed: Call a poison center or doctor. Rinse mouth.[6]

-

If on Skin: Wash with plenty of water.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands out as a strategically designed molecular building block. The orthogonal reactivity of its bromo and cyano functionalities provides a robust platform for the synthesis of advanced functional materials. Its primary utility lies in the development of next-generation organic electronics, where its strong electron-accepting nature and synthetic versatility are paramount. As research into non-fullerene acceptors and novel OLED materials continues to accelerate, the demand for well-designed, high-purity intermediates like this compound is expected to grow, solidifying its role as a key enabler of technological innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C7H2BrN3S | CID 101043345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

- 8. sciedco.ca [sciedco.ca]

- 9. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile, a key heterocyclic building block in the development of advanced materials and potential therapeutic agents. The 2,1,3-benzothiadiazole scaffold is a well-established electron-deficient system, and its strategic functionalization with a bromine atom and a cyano group imparts a unique combination of reactivity and electronic characteristics. This document delves into the synthesis, and the electronic, and spectroscopic properties of this compound, offering insights for its application in organic electronics and drug discovery. The methodologies for its characterization, including spectroscopic and electrochemical analyses, are also detailed to provide a practical framework for researchers.

Introduction: The Versatility of the Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the design of functional organic materials due to its inherent electron-deficient nature. This property arises from the fusion of a benzene ring with an electron-withdrawing thiadiazole ring. The introduction of additional electron-withdrawing groups, such as a cyano group, further enhances this electron-accepting character, making BTD derivatives highly valuable in applications ranging from organic light-emitting diodes (OLEDs) and organic solar cells to fluorescent probes.

This compound emerges as a particularly interesting derivative. The presence of a bromine atom at the 7-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the cyano group at the 4-position modulates the electronic properties and can participate in various chemical transformations. This guide will elucidate the key physicochemical attributes of this molecule, providing a foundational understanding for its strategic deployment in research and development.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H2BrN3S | PubChem[1] |

| Molecular Weight | 240.08 g/mol | PubChem[1] |

| CAS Number | 1331742-86-9 | TCI Chemicals[2] |

| Appearance | White to light yellow/orange powder/crystal | TCI Chemicals[2] |

| Melting Point | 258-262 °C | TCI Chemicals[2] |

| Purity | >96.0% (GC) | TCI Chemicals[2] |

| Computed XLogP3 | 2.2 | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be strategically approached from the readily available precursor, 4,7-dibromo-2,1,3-benzothiadiazole. The following proposed synthesis involves a nucleophilic aromatic substitution reaction to introduce the cyano group.

Proposed Synthetic Workflow

References

Introduction: The Strategic Importance of a Core Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in materials science and drug development. Its core structure, the 2,1,3-benzothiadiazole (BTD) unit, is a well-established electron-deficient (acceptor) moiety.[1] The strategic placement of a bromine atom and a cyano group imparts dual functionality. The bromine atom serves as a versatile handle for post-synthetic modification, typically via palladium-catalyzed cross-coupling reactions, while the strongly electron-withdrawing cyano group further tunes the molecule's electronic properties.[2][3] This unique combination makes this compound an invaluable building block for constructing complex conjugated molecules used in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2]

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this target molecule, grounded in established chemical principles. We will delve into the causality behind procedural choices, provide detailed experimental protocols, and offer insights gleaned from practical application in the field.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule reveals a multi-step pathway originating from simple, commercially available precursors. The primary disconnection strategy involves the conversion of the cyano group back to a bromine atom, a common transformation, which simplifies the target to the highly symmetric and well-documented intermediate, 4,7-dibromo-2,1,3-benzothiadiazole. This intermediate can be further traced back to the parent heterocycle, 2,1,3-benzothiadiazole, which itself is readily synthesized from o-phenylenediamine.

References

Unveiling the Spectroscopic Signature of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Versatile Heterocycle

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a halogenated heterocyclic compound of significant interest in the fields of materials science and medicinal chemistry. Its rigid, electron-deficient benzothiadiazole core, functionalized with a bromine atom and a cyano group, imparts unique electronic and photophysical properties. These characteristics make it a valuable building block for the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse functionalities, while the nitrile group can participate in various chemical transformations and influences the molecule's electronic nature. A thorough understanding of its spectral properties is paramount for its effective utilization and for the quality control of its synthesis and subsequent applications.

Molecular Structure and Key Spectroscopic Correlations

The foundational step in interpreting spectral data is a clear understanding of the molecule's structure and the expected electronic environment of each atom.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei provide detailed information about their local electronic environments.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting signals only in the aromatic region. The two protons on the benzene ring, H-5 and H-6, will appear as an AX or AB spin system, depending on the magnitude of the difference in their chemical shifts relative to their coupling constant. Given the electron-withdrawing nature of the benzothiadiazole ring, the nitrile group, and the bromine atom, these protons are expected to be deshielded and resonate at a relatively high frequency (downfield).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 8.10 - 8.20 | d | ~8.0 | Proximity to the electron-withdrawing nitrile group at C-4 causes significant deshielding. |

| H-6 | 7.90 - 8.00 | d | ~8.0 | Influenced by the adjacent bromine atom at C-7 and the overall electron-deficient aromatic system. |

The predicted chemical shifts are based on the analysis of 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, where the corresponding protons appear in a similar region[1]. The replacement of the aldehyde with a nitrile is expected to have a comparable deshielding effect on the adjacent H-5 proton.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule. The chemical shifts will be influenced by hybridization, substitution, and the electronic effects of neighboring atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN | 115 - 118 | Characteristic chemical shift for a nitrile carbon. |

| C-4 | 110 - 115 | Shielded due to the ipso-position of the nitrile group. |

| C-5 | 132 - 135 | Aromatic CH carbon, deshielded by the adjacent nitrile group. |

| C-6 | 130 - 133 | Aromatic CH carbon. |

| C-7 | 120 - 125 | Shielded due to the ipso-position of the bromine atom. |

| C-3a | 150 - 155 | Quaternary carbon of the benzothiadiazole ring, adjacent to nitrogen. |

| C-7a | 152 - 157 | Quaternary carbon of the benzothiadiazole ring, adjacent to nitrogen. |

The quaternary carbons of the benzothiadiazole ring (C-3a and C-7a) are expected to be the most deshielded due to their direct attachment to electronegative nitrogen atoms. The nitrile carbon (C-CN) will have a characteristic chemical shift in the 115-118 ppm range. The predictions for the aromatic carbons are based on the known substituent effects of bromine and nitrile groups on a benzene ring, and by comparison with the aldehyde analogue[1].

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometric Data:

For this compound (C₇H₂BrN₃S), the exact mass can be calculated. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.

-

Calculated Exact Mass for C₇H₂⁷⁹BrN₃S: 238.9207 Da

-

Calculated Exact Mass for C₇H₂⁸¹BrN₃S: 240.9187 Da

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of small, stable neutral molecules or radicals. Potential fragmentation pathways could include the loss of HCN, Br•, or S. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy Workflow

References

An In-depth Technical Guide to 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Core Component in Advanced Organic Electronics

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile, a key heterocyclic building block in the development of high-performance organic electronic materials. The document delves into the molecule's core structural features, its synthesis and reactivity, and its pivotal role in the advancement of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic properties of this versatile compound.

Introduction: The Significance of the Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the design of functional organic materials.[1][2] Its inherent electron-deficient nature, arising from the fused electron-withdrawing thiadiazole ring, makes it an excellent acceptor unit in donor-acceptor (D-A) type architectures.[3] This electronic characteristic is fundamental to the performance of organic semiconductors, which rely on the efficient separation and transport of charge carriers.[4] The introduction of bromine and cyano substituents onto the BT core, as in this compound, further modulates its electronic properties, offering a powerful tool for the fine-tuning of materials for specific applications in organic electronics.[3]

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₇H₂BrN₃S.[5] Its structure is characterized by a planar benzothiadiazole core, which promotes π-π stacking in the solid state, a crucial factor for efficient charge transport in organic semiconductor devices.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,1,3-benzothiadiazole-7-carbonitrile | [5] |

| CAS Number | 1331742-86-9 | [5] |

| Molecular Formula | C₇H₂BrN₃S | [5] |

| Molecular Weight | 240.08 g/mol | [5] |

| SMILES | C1=C(C2=NSN=C2C(=C1)Br)C#N |

dot

Caption: 2D chemical structure of this compound.

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, data for the related precursor, 4,7-dibromo-2,1,3-benzothiadiazole, confirms the planarity of the benzothiadiazole ring system.[6] This planarity is essential for facilitating intermolecular interactions that are critical for charge mobility in organic semiconductor films.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from 2,1,3-benzothiadiazole. The key steps involve the dibromination of the benzothiadiazole core, followed by a selective cyanation reaction.

Synthesis of the Precursor: 4,7-Dibromo-2,1,3-benzothiadiazole

The precursor, 4,7-dibromo-2,1,3-benzothiadiazole, is synthesized by the bromination of 2,1,3-benzothiadiazole. A common method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid or a mixture of bromine and hydrobromic acid.[1][7]

dot

Caption: Synthetic route to 4,7-Dibromo-2,1,3-benzothiadiazole.

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole [7]

-

Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid under a nitrogen atmosphere.

-

Add N-bromosuccinimide portion-wise to the stirred solution at 60 °C.

-

Maintain the reaction at this temperature for 12 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with deionized water, methanol, and n-hexane.

-

Dry the resulting solid to obtain 4,7-dibromo-2,1,3-benzothiadiazole.

Synthesis of this compound

The conversion of 4,7-dibromo-2,1,3-benzothiadiazole to the target molecule involves a selective nucleophilic substitution of one of the bromine atoms with a cyanide group. This is typically achieved using a metal cyanide, such as copper(I) cyanide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[8]

dot

Caption: Synthetic route to this compound.

Proposed Experimental Protocol: Synthesis of this compound [8]

-

To a solution of 4,7-dibromo-2,1,3-benzothiadiazole in anhydrous DMF, add copper(I) cyanide.

-

Degas the reaction mixture with an inert gas (e.g., argon) and heat to 140-150 °C.

-

Stir the reaction at this temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3][9] This allows for the facile introduction of a wide range of aryl, heteroaryl, and acetylenic moieties, enabling the construction of complex conjugated molecules with tailored optoelectronic properties. The electron-withdrawing nature of both the benzothiadiazole core and the cyano group makes the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions.

Applications in Organic Electronics

The unique electronic structure of this compound makes it a highly valuable building block for a variety of organic electronic devices.

Organic Photovoltaics (OPVs)

In the field of OPVs, this molecule is a precursor for the synthesis of non-fullerene acceptors (NFAs).[9] By utilizing the bromine atom for cross-coupling reactions, it can be incorporated into larger conjugated systems. The strong electron-accepting nature of the cyanobenzothiadiazole unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting NFA, which is crucial for achieving a high open-circuit voltage (Voc) in a solar cell.

dot

Caption: Role in Organic Solar Cell Material Synthesis.

Organic Light-Emitting Diodes (OLEDs)

As a precursor for OLED materials, this compound can be used to synthesize both fluorescent and phosphorescent emitters, as well as electron-transporting materials.[9] The rigid, planar structure and the electron-deficient character of the benzothiadiazole core contribute to high photoluminescence quantum yields and good thermal stability in the resulting materials. The ability to tune the emission color through chemical modification makes this a versatile platform for developing emitters spanning the visible spectrum.

Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and strong intermolecular interactions facilitated by the planar benzothiadiazole core are advantageous for charge transport in OFETs.[10] Materials derived from this compound have been investigated as n-type semiconductors, where the electron-deficient nature of the molecule promotes the transport of electrons.[4]

Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of materials derived from this compound are central to their function in electronic devices.

Spectroscopic Characterization (Expected)

-

¹H NMR: Due to the aromatic nature of the molecule, proton signals are expected in the downfield region (typically 7-9 ppm). The two protons on the benzene ring will appear as doublets, with coupling constants characteristic of ortho-coupling.

-

¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift.

-

IR Spectroscopy: The spectrum will be characterized by a sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.08 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Photophysical Properties

Benzothiadiazole derivatives are known for their interesting photophysical properties, including strong absorption in the visible region and significant fluorescence.[11] The absorption and emission maxima can be tuned by extending the conjugation through substitution at the bromine position. The introduction of the electron-withdrawing cyano group generally leads to a blue shift in the absorption spectrum compared to derivatives with electron-donating groups.[11] These compounds often exhibit large Stokes shifts and are known for their high photostability.[1]

Conclusion

This compound stands out as a pivotal building block in the field of organic electronics. Its well-defined molecular structure, combined with its versatile reactivity and potent electron-accepting properties, provides a robust platform for the rational design of novel organic semiconductors. The continued exploration of this and related benzothiadiazole derivatives will undoubtedly fuel further advancements in the efficiency, stability, and functionality of organic electronic devices, from next-generation solar cells to flexible displays and advanced sensors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H2BrN3S | CID 101043345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,7-Dibromo-2,1,3-benzothiadiazole | C6H2Br2N2S | CID 626361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a heterocyclic aromatic compound featuring a benzothiadiazole core. This structure is a key building block in the development of functional materials, particularly in the fields of organic electronics and medicinal chemistry.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its processability, reactivity, and bioavailability in various applications. Low solubility can lead to unpredictable results in assays and increase development costs.[2] This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a reliable experimental protocol for solubility determination, and discusses the underlying physicochemical principles that govern its behavior in different organic media.

Introduction: Understanding the Molecule

This compound, with the molecular formula C₇H₂BrN₃S, is a substituted benzothiadiazole.[3] The benzothiadiazole unit is a prominent building block in photoluminescent compounds and materials for light technology.[4] The presence of electron-withdrawing groups, such as the cyano and bromo groups, on the benzothiadiazole core makes this molecule an excellent electron acceptor.[1] This property is fundamental to its use in materials designed for charge transfer processes, such as those found in organic solar cells and light-emitting diodes.[1][5]

The utility of this compound in any application, from thin-film deposition to drug formulation, begins with its ability to form a homogenous solution. Poor solubility can hinder purification, characterization, and ultimately, the performance of the final device or therapeutic agent. Therefore, a thorough understanding of its solubility profile is paramount for effective research and development.

Physicochemical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline.[6]

-

Molecular Structure Analysis:

-

Benzothiadiazole Core: The aromatic, heterocyclic core is relatively non-polar, contributing to van der Waals interactions.

-

Cyano (-CN) and Bromo (-Br) Groups: These are strongly electronegative groups that create significant dipole moments within the molecule. This enhances its polarity compared to the unsubstituted benzothiadiazole.

-

Overall Polarity: The combination of the non-polar aromatic system with highly polar functional groups results in a molecule with moderate overall polarity. It is not expected to be highly soluble in very non-polar solvents like hexane or highly polar, protic solvents like water, but should exhibit favorable solubility in solvents of intermediate polarity.

-

-

Solvent Characteristics:

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Acetone): These solvents can engage in dipole-dipole interactions with the polar groups of the solute and are likely to be effective at dissolving this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, the lack of significant hydrogen bond donor or acceptor sites on the solute (besides the lone pairs on the nitrogen and sulfur atoms) may limit solubility compared to polar aprotic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker London dispersion forces and are expected to be poor solvents for this compound due to its significant polarity.

-

Solubility Profile: A Comparative Overview

While specific quantitative solubility data for this compound is not extensively published in the literature, a qualitative assessment can be inferred from its structure and the behavior of similar benzothiadiazole derivatives. The following table provides an expected solubility profile in common organic solvents, which should be confirmed experimentally.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Good match of polarity and ability to form dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Polar aprotic nature is favorable for dissolving the compound. |

| Ketones | Acetone | Moderate | The polar carbonyl group can interact effectively with the solute. |

| Esters | Ethyl Acetate | Moderate | Intermediate polarity makes it a plausible solvent. |

| Aromatic | Toluene | Low to Moderate | The aromatic ring can interact via π-stacking, but the overall polarity mismatch limits solubility. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Hydrogen bonding of the solvent may not effectively solvate the solute. |

| Nitriles | Acetonitrile | Moderate | Similar nitrile functionality may promote solubility. |

| Non-polar | Hexane, Heptane | Very Low / Insoluble | Significant mismatch in polarity ("like dissolves like" principle).[6] |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental procedure is essential. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[7][8]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear supernatant is measured analytically.

Diagram of the Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. This compound | C7H2BrN3S | CID 101043345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

The Computational Lens: A Technical Guide to the Theoretical Exploration of Benzothiadiazole Derivatives

Introduction: The Enduring Appeal of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a cornerstone in modern materials science and medicinal chemistry.[1][2] Its inherent electron-deficient nature, coupled with a rigid, planar structure, makes it an exceptional building block for creating novel organic molecules with tailored electronic and photophysical properties.[2][3] The versatility of the BTD core allows for strategic functionalization, enabling the fine-tuning of its derivatives for a vast array of applications, from high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to targeted anticancer and antimicrobial agents.[1][3][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate benzothiadiazole derivatives. We will delve into the causality behind experimental choices in computational studies, offering field-proven insights into how theoretical calculations can predict, explain, and guide the synthesis of novel BTD-based compounds.

Pillar I: The Theoretical Arsenal - Unraveling the Electronic and Structural Landscape

The predictive power of computational chemistry is indispensable in the rational design of new molecules. For benzothiadiazole derivatives, a suite of theoretical tools allows for the in-silico characterization of their fundamental properties.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is the most widely used method for calculating the electronic structure of molecules, materials, and even biological systems. In the context of BTD derivatives, DFT is instrumental in determining:

-

Optimized Geometries: Predicting the most stable three-dimensional arrangement of atoms in a molecule. This is crucial as the geometry dictates the electronic and photophysical properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[7][8] The HOMO energy level is related to the electron-donating ability, while the LUMO energy level corresponds to the electron-accepting ability. The HOMO-LUMO energy gap (Eg) is a critical parameter for predicting the electronic absorption and emission properties of a molecule.[7][8]

-

Vibrational Frequencies: Calculating the vibrational modes of a molecule allows for the prediction of its infrared (IR) and Raman spectra, which can be used to confirm its structure.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT): Illuminating Photophysical Properties

To understand how BTD derivatives interact with light, Time-Dependent Density Functional Theory (TD-DFT) is employed.[9][10][11] TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as:

-

Electronic Absorption and Emission Spectra: Predicting the wavelengths at which a molecule absorbs and emits light (UV-Vis and fluorescence spectra).[8][12] This is fundamental for designing materials for OLEDs and fluorescent probes.

-

Oscillator Strengths: Quantifying the probability of a particular electronic transition, which relates to the intensity of the absorption peaks.

-

Intramolecular Charge Transfer (ICT): Many BTD derivatives exhibit Intramolecular Charge Transfer upon photoexcitation, a phenomenon crucial for their application in nonlinear optics and as fluorescent sensors.[13] TD-DFT can elucidate the nature and extent of this charge transfer.[12]

Molecular Docking: Probing Biological Interactions

In the realm of drug discovery, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] For BTD derivatives with potential therapeutic applications, molecular docking is used to:

-

Identify Potential Binding Sites: Determining how a BTD derivative might interact with a specific protein target, such as an enzyme or a receptor.[14][15][16]

-

Predict Binding Affinity: Estimating the strength of the interaction between the BTD derivative and its biological target. This helps in prioritizing compounds for synthesis and further testing.[16]

-

Elucidate Structure-Activity Relationships (SAR): Understanding how modifications to the BTD scaffold affect its binding to a target protein, thereby guiding the design of more potent and selective drug candidates.[1]

Pillar II: Methodological Deep Dive - A Practical Guide to Theoretical Workflows

The accuracy and reliability of computational results hinge on the careful selection of methodologies and parameters. This section provides a practical guide to performing theoretical studies on benzothiadiazole derivatives.

Computational Workflow for DFT and TD-DFT Studies

The following diagram illustrates a typical workflow for the computational investigation of a novel benzothiadiazole derivative for optoelectronic applications.

Caption: A typical workflow for DFT and TD-DFT studies of BTD derivatives.

-

Molecule Building: Construct the 3D structure of the benzothiadiazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Software: Gaussian, ORCA, NWChem.

-

Method: DFT.

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[8] For charge-transfer systems, range-separated functionals like CAM-B3LYP may be more appropriate.[9][10][11]

-

Basis Set: 6-31G(d,p) is a popular choice for initial optimizations. For higher accuracy, larger basis sets like 6-311+G(d,p) can be used.

-

Solvation Model: If studying the properties in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

TD-DFT Calculation:

-

Use the optimized ground-state geometry as the input.

-

Method: TD-DFT.

-

Functional and Basis Set: Use the same functional and basis set as in the geometry optimization for consistency.

-

Number of Excited States: Calculate a sufficient number of excited states to cover the spectral region of interest.

-

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study of a BTD derivative as a potential drug candidate.

Caption: A typical workflow for molecular docking studies of BTD derivatives.

-

Ligand Preparation:

-

Draw the 2D structure of the BTD derivative and convert it to a 3D structure.

-

Perform energy minimization using a force field (e.g., MMFF94).

-

Assign partial charges.

-

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms.

-

Assign partial charges.

-

-

Docking Simulation:

-

Software: AutoDock, Glide, GOLD.

-

Define the binding site on the receptor (the "docking box").

-

Run the docking algorithm to generate multiple binding poses of the ligand in the receptor's active site.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the BTD derivative and the protein residues.

-

Pillar III: Structure-Property Relationships and Applications

Theoretical studies have been instrumental in elucidating the structure-property relationships that govern the performance of benzothiadiazole derivatives in various applications.

Benzothiadiazole Derivatives in Organic Electronics

In the design of materials for organic electronics, the HOMO and LUMO energy levels are of paramount importance.[3] For OPV donor materials, the HOMO level should be high enough to ensure efficient charge separation at the donor-acceptor interface, while the LUMO level should be sufficiently high to provide a large open-circuit voltage (Voc). For OLED emitters, a suitable HOMO-LUMO gap is required to achieve emission in the desired color range.

The electronic properties of BTD derivatives can be tuned by introducing electron-donating or electron-withdrawing groups.[3]

-

Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkoxy, amino) to the BTD core generally raises the HOMO energy level and has a smaller effect on the LUMO level, leading to a reduction in the energy gap.[10]

-

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano, nitro, sulfonyl) lowers both the HOMO and LUMO energy levels.[3][12] This can be beneficial for improving the air stability of the material and for fine-tuning the absorption spectrum.[3]

| Derivative Type | Effect on HOMO | Effect on LUMO | Effect on Band Gap (Eg) | Application |

| BTD with EDGs | Increases | Minor Change | Decreases | Red-shifted absorption/emission (OLEDs, OPVs) |

| BTD with EWGs | Decreases | Decreases | Can be tuned | Improved stability, color tuning (OLEDs, OPVs) |

Benzothiadiazole Derivatives in Medicinal Chemistry

The diverse biological activities of benzothiadiazole derivatives, including anticancer, antimicrobial, and anticonvulsant properties, have been extensively studied.[1][4][5][17] Computational studies, particularly molecular docking, have provided valuable insights into their mechanisms of action.

For instance, molecular docking studies have shown that certain benzothiadiazole derivatives can act as potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[15][16] These studies have revealed that the BTD scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the ATP-binding site of these enzymes.[15] The substituents on the BTD ring play a crucial role in determining the binding affinity and selectivity.[4][16] For example, the addition of specific functional groups can enhance interactions with key amino acid residues in the active site, leading to improved inhibitory activity.[16]

Conclusion: The Future is Computational

Theoretical studies have become an indispensable tool in the exploration and development of benzothiadiazole derivatives. By providing a molecular-level understanding of their structural, electronic, and biological properties, computational methods enable the rational design of new materials and drug candidates with enhanced performance and desired functionalities. The synergy between theoretical predictions and experimental validation will continue to drive innovation in this exciting field, paving the way for the next generation of advanced organic materials and therapeutics based on the versatile benzothiadiazole scaffold.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. ijpsr.com [ijpsr.com]

- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. veterinaria.org [veterinaria.org]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. japsonline.com [japsonline.com]

- 17. researchgate.net [researchgate.net]

A Journey Through Time: The Discovery and Enduring Legacy of Benzothiadiazole

An In-depth Technical Guide on a Privileged Heterocyclic Core

The benzothiadiazole scaffold, a bicyclic heterocyclic system, represents a remarkable story of scientific discovery and adaptation.[1] From its initial synthesis in the 19th century to its current status as a cornerstone in medicinal chemistry, agrochemicals, and advanced materials science, its journey is a testament to the enduring value of fundamental chemical structures.[1] This guide provides a comprehensive exploration of the history, pivotal synthetic milestones, and transformative applications of benzothiadiazole compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of Benzothiadiazole Chemistry (19th Century)

The story of benzothiadiazole begins in the late 1800s with the independent synthesis of its two primary isomers, laying the chemical groundwork for over a century of innovation.[1]

Discovery and Foundational Synthesis

2,1,3-Benzothiadiazole: The first preparation of 2,1,3-benzothiadiazole, historically known as piazthiole, dates back to the 19th century.[1][2] The synthesis was achieved through a straightforward and robust reaction between o-phenylenediamine and thionyl chloride.[1][2] This method remains a common and efficient route to the core structure today. While synthesized early, its definitive crystal structure was not determined until 1951.[2]

1,2,3-Benzothiadiazole: The isomeric 1,2,3-benzothiadiazole was first reported in 1887.[3] Its synthesis was accomplished via the diazotisation reaction of 2-aminothiophenol with sodium nitrite, another foundational reaction in heterocyclic chemistry.[3]

These initial discoveries, while perhaps not immediately recognized for their profound potential, established the accessibility of the benzothiadiazole core and opened the door for future exploration.

Experimental Protocol: Classical Synthesis of 2,1,3-Benzothiadiazole

This protocol describes the foundational synthesis from o-phenylenediamine, a method noted for its high yield (≥85%).[2]

Materials:

-

o-Phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Pyridine (as solvent and acid scavenger)

-

Appropriate reaction vessel and condenser

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, dissolve o-phenylenediamine in an excess of dry pyridine within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add two equivalents of thionyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial for controlling the reaction rate and minimizing side products.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically several hours) to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it into a beaker of ice water. The product will precipitate out of the aqueous solution.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove pyridine hydrochloride and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Causality: The use of two equivalents of thionyl chloride is stoichiometric for the cyclization and dehydration process. Pyridine serves a dual purpose: it acts as the solvent and as a base to neutralize the two equivalents of HCl gas generated during the reaction, driving the equilibrium towards product formation.[2]

Part 2: The Pharmacological Revolution (Mid-20th Century)

The mid-20th century marked a paradigm shift for benzothiadiazole's relevance, moving it from a chemical curiosity to a life-saving therapeutic scaffold. This transformation was driven by the intense search for effective diuretic agents.

The Birth of Thiazide Diuretics

The journey began with the observation that the antibacterial drug sulfanilamide induced metabolic acidosis and diuresis.[4] This sparked a focused effort to develop sulfonamide derivatives that could act as more potent and specific diuretics.

This research culminated in the 1950s at Merck and Co., where a team of scientists—Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello—developed a new class of drugs based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold.[5][6][7] This work led directly to the synthesis of chlorothiazide , the first drug of this class, which was approved for medical use and marketed as Diuril in 1958.[5][7]

The discovery of chlorothiazide was a watershed moment in medicine. It was a highly effective diuretic that worked by increasing the excretion of sodium chloride, a different mechanism from previous carbonic anhydrase inhibitors.[8] Its profound impact on the treatment of edema and, subsequently, hypertension, was recognized with a special Albert Lasker Award for the research team in 1975.[5][7][9]

Mechanism of Action: The Thiazide Receptor

Thiazide diuretics exert their effect in the distal convoluted tubule of the kidney. They act by inhibiting the sodium-chloride symporter (NCC) , a protein responsible for reabsorbing NaCl from the tubular fluid back into the blood.[7] By blocking this symporter, thiazides cause more NaCl, and consequently water, to be excreted in the urine, leading to diuresis and a reduction in blood pressure.[7]

Part 3: A New Frontier in Agrochemicals

In a parallel line of development, a derivative of the isomeric 1,2,3-benzothiadiazole core emerged as a groundbreaking tool in agriculture.

Inducing Plant Defenses: Acibenzolar-S-methyl (BTH)

A significant milestone was the development of Acibenzolar-S-methyl (BTH) as a commercial "plant activator."[1] Unlike traditional fungicides that directly target pathogens, BTH works by triggering the plant's own innate defense system, a phenomenon known as Systemic Acquired Resistance (SAR) .[1]

When applied to a plant, BTH mimics the natural signaling molecules involved in defense activation. This puts the plant in a primed state, allowing it to mount a faster and more robust defense against a broad spectrum of bacterial and fungal pathogens. This discovery demonstrated that synthetic small molecules could effectively and reliably induce disease resistance, offering a novel strategy for crop protection.[1]

Part 4: The Modern Era of Organic Electronics

In recent decades, the 2,1,3-benzothiadiazole isomer has been rediscovered and embraced by materials scientists for its unique electronic properties. Its strong electron-accepting character makes it an ideal building block for high-performance organic electronic materials.[1][10][11]

A Cornerstone for Donor-Acceptor Polymers

The benzothiadiazole (BT) core is a quintessential electron-deficient unit.[11] When chemically linked to an electron-donating (electron-rich) moiety, it forms a "donor-acceptor" (D-A) structure. This architecture is fundamental to modern organic electronics. The intramolecular charge transfer (ICT) that occurs in D-A polymers allows for the precise tuning of their optical and electronic properties, such as their color (absorption spectrum) and energy levels (HOMO/LUMO).[12][13][14]

This tunability has led to the widespread application of benzothiadiazole-based materials in:

-

Organic Photovoltaics (OPVs): As the acceptor component in the active layer of solar cells.[10][11]

-

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials in display and lighting technology.[10][15]

-

Organic Field-Effect Transistors (OFETs): As the semiconducting channel material in flexible electronics.[10][16]

Key Synthetic Intermediate: 4,7-Dibromo-2,1,3-benzothiadiazole

The synthesis of complex D-A polymers often relies on a versatile, functionalized intermediate. 4,7-Dibromo-2,1,3-benzothiadiazole is arguably the most important of these, serving as a scaffold onto which various donor units can be attached using modern cross-coupling reactions like the Suzuki or Stille reactions.[2][10][17]

Experimental Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol describes the direct bromination of the parent benzothiadiazole.

Materials:

-

2,1,3-Benzothiadiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Ice, Deionized water, Methanol, n-Hexane

Step-by-Step Methodology:

-

Dissolution: Carefully dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid in a flask suitable for heating.

-

Bromination: Heat the solution to a controlled temperature (e.g., 60°C). Add N-bromosuccinimide (NBS) in small portions over time. The succinimide byproduct is protonated by the strong acid, making the bromine cation a more potent electrophile for aromatic substitution.

-

Reaction Monitoring: Stir the reaction mixture at the elevated temperature for a set duration (e.g., 12 hours) until TLC or HPLC analysis indicates full conversion of the starting material.

-

Precipitation: After cooling to room temperature, pour the reaction mixture slowly and carefully into a large beaker containing a slurry of ice and water. The desired product, being insoluble in water, will precipitate out.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially and thoroughly with deionized water (to remove acid), methanol, and n-hexane (to remove organic impurities). The resulting solid is typically of high purity.[10]

Summary and Future Outlook

The history of benzothiadiazole is a compelling narrative of chemical versatility. From a simple heterocycle synthesized in the 19th century, it has evolved into a "privileged scaffold" that has fundamentally impacted multiple scientific disciplines.

| Compound/Class | Era of Development | Primary Application | Key Impact |

| 2,1,3- & 1,2,3-Benzothiadiazole | Late 19th Century | Chemical Synthesis | Foundational discovery of the core heterocyclic structures.[1][3] |

| Chlorothiazide | 1950s | Diuretic, Antihypertensive | Revolutionized treatment of hypertension and edema; first thiazide diuretic.[5][7] |

| Acibenzolar-S-methyl (BTH) | 1990s | Plant Activator (Agrochemical) | Established the concept of inducing Systemic Acquired Resistance with a synthetic molecule.[1] |

| BT-based D-A Polymers | 2000s - Present | Organic Electronics (OLEDs, OPVs) | Became a cornerstone electron-acceptor unit for high-performance semiconducting materials.[10][11] |

| Novel Derivatives | 2010s - Present | Drug Discovery | Scaffold for developing new anticancer, antimicrobial, and other therapeutic agents.[1][18][19] |

Today, research continues to uncover new potential. The benzothiadiazole core is being actively investigated in modern drug discovery programs targeting cancer, infectious diseases, and inflammatory disorders.[1][18][19][20] Its journey underscores a vital principle in science: fundamental discoveries in chemistry can lay dormant for decades before a new context or a new need propels them to the forefront of innovation, creating solutions that were once unimaginable. The future of benzothiadiazole is certain to be as dynamic and impactful as its celebrated past.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Chlorothiazide - Wikipedia [en.wikipedia.org]

- 6. chemistryjournal.net [chemistryjournal.net]

- 7. Thiazide - Wikipedia [en.wikipedia.org]

- 8. Chlorothiazide | drug | Britannica [britannica.com]

- 9. Project MUSE - Discovery of the Thiazides: Where Biology and Chemistry Meet [muse.jhu.edu]

- 10. benchchem.com [benchchem.com]

- 11. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 12. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 18. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutic agents and functional organic materials necessitates a thorough understanding of its health and safety profile. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

1.1 GHS Classification

This compound is classified as acutely toxic and an irritant. The specific hazard statements (H-statements) associated with it are:

These classifications indicate that exposure through oral, dermal, or inhalation routes can lead to significant health effects. The irritating properties to the skin and eyes further underscore the need for stringent protective measures.

1.2 Visualizing the Hazard Profile

The following diagram outlines the key hazard classifications for this compound, emphasizing the multi-route exposure risk.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 7-Bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-accepting unit integral to the design of functional molecules with applications ranging from fluorescent probes and phototheranostics to organic electronics such as OLEDs and solar cells.[1][2][3] The derivatization of the BTD core is crucial for tuning its photophysical and electronic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the BTD framework.[4][5][6] This is typically achieved by coupling an organoboron reagent with an organohalide, catalyzed by a palladium complex in the presence of a base.[5]

This document provides a detailed experimental protocol for the Suzuki coupling of 7-bromo-2,1,3-benzothiadiazole with various arylboronic acids. It is designed to offer researchers a robust starting point, explaining the rationale behind procedural steps and providing guidance for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][7] Understanding this mechanism is key to rationalizing the choice of reagents and reaction conditions. The cycle comprises three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (7-bromo-benzothiadiazole) to form a Pd(II) complex. This is often the rate-determining step in the cycle.[4][5]

-

Transmetalation: The organic group from the organoboron species (arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base.[4][5][8][9] The base facilitates the formation of a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[8][9]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5][7]

Visualizing the Catalytic Cycle

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. diva-portal.org [diva-portal.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

Comprehensive Analytical Strategies for the Characterization of Benzothiadiazole Derivatives

An Application Note and Protocol Guide:

Prepared by a Senior Application Scientist

This guide provides a detailed overview of the essential analytical techniques for the robust characterization of benzothiadiazole (BTD) derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse pharmacological activities and unique photophysical properties. Accurate and comprehensive characterization is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide insights into the rationale behind experimental choices, ensuring that the described protocols are not just followed, but understood.

The Foundational Importance of Benzothiadiazole Scaffolds

Benzothiadiazole and its derivatives represent a class of bicyclic heteroaromatic compounds that have garnered considerable attention. Their rigid, electron-deficient core makes them excellent building blocks in various applications. In medicinal chemistry, BTDs are investigated for their potential as anticancer, antiviral, and antimicrobial agents. In materials science, their inherent fluorescence and charge-transport properties are harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Given this wide-ranging applicability, the ability to unequivocally determine the structure, purity, and physicochemical properties of newly synthesized BTD derivatives is a critical first step in their evaluation. This guide outlines a multi-technique approach to achieve this.

A Multi-Technique Approach to Characterization

No single analytical technique can provide a complete picture of a BTD derivative. A synergistic approach, leveraging the strengths of multiple spectroscopic and chromatographic methods, is essential. The following sections detail the core techniques and provide actionable protocols.

Application Note and Protocol for the Purification of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Abstract